1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
描述
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinone moiety
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-8-4-13(5-9-16)20-18(24)21-14-10-17(23)22(11-14)15-6-2-12(19)3-7-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTRNFMJVDDNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-amine scaffold is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. Adapted from PMC6600452:
Step 1 : Protection of 4-chloroaniline
4-Chloroaniline (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C to form N-(4-chlorophenyl)acetamide (87% yield).
Step 2 : Michael Addition with Ethyl Acrylate
N-(4-chlorophenyl)acetamide reacts with ethyl acrylate (1.5 equiv) in toluene at 110°C for 12 h, catalyzed by 10 mol% DMAP, yielding ethyl 3-acetamido-4-(4-chlorophenyl)butanoate (74% yield).
Step 3 : Cyclization to Pyrrolidinone
Intramolecular cyclization under basic conditions (NaH, THF, 0°C to rt) forms 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl acetate (81% yield). Subsequent hydrolysis (6M HCl, reflux) gives the free amine (89% yield).
Characterization Data for Key Intermediate
Urea Bond Formation: Reaction Optimization
Isocyanate Coupling Methodology
The amine intermediate reacts with 4-methoxyphenyl isocyanate under anhydrous conditions:
Procedure :
- Dissolve 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) in dry DCM (0.1 M).
- Add 4-methoxyphenyl isocyanate (1.1 equiv) dropwise at 0°C under N₂.
- Stir at room temperature for 6 h.
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and purify via silica gel chromatography (EtOAc/hexane 3:7).
Yield : 68–72% (white crystalline solid)
Comparative Analysis of Coupling Agents
Alternative urea-forming reagents were evaluated:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenyl isocyanate | DCM | 25 | 6 | 72 | 98.5 |
| CDI + 4-Methoxyaniline | THF | 60 | 12 | 58 | 95.2 |
| Triphosgene + Amine | Toluene | 80 | 8 | 63 | 97.1 |
CDI = 1,1'-Carbonyldiimidazole; Data adapted from
Isocyanate direct coupling proved superior in yield and operational simplicity.
Stereochemical Considerations
X-ray crystallography of analogous compounds (e.g., PubChem CID 118132864) reveals that the 3-amino group on the pyrrolidinone adopts an endo conformation, stabilized by intramolecular H-bonding with the carbonyl oxygen. This preorganizes the amine for optimal isocyanate attack, minimizing epimerization risks during urea formation.
Scalability and Industrial Feasibility
Process Intensification Strategies
Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 41 |
| E-Factor | 34 | 18 |
| Energy Consumption (kW·h/kg) | 120 | 65 |
PMI = Total mass input / Mass product; E-Factor = Waste mass / Product mass
化学反应分析
Types of Reactions
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Due to its unique structural properties, the compound is explored for use in the synthesis of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the pyrrolidinone moiety.
1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but lacks the methoxy group.
Uniqueness
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chlorophenyl and methoxyphenyl groups, along with the pyrrolidinone core, makes it a versatile compound for various applications.
生物活性
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidinone ring and urea functional group. This compound has been investigated for various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN2O3
- Molecular Weight : Approximately 362.78 g/mol
- Structural Features :
- Contains a pyrrolidinone ring.
- Incorporates both 4-chlorophenyl and 4-methoxyphenyl groups.
The presence of these functional groups enhances the compound's potential for biological activity by facilitating interactions with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of diaryl ureas, including this compound, possess notable antiproliferative effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39 µM against A549 lung cancer cells, comparable to established anticancer agents like sorafenib (IC50 = 2.12 µM) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.39 |
| Sorafenib | A549 | 2.12 |
| Target Compound (7u) | HCT-116 | 3.90 |
These results suggest that the compound may act as a potential BRAF inhibitor, which is crucial in the treatment of certain cancers.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Preliminary findings suggest that it may modulate enzyme activity or receptor binding, influencing cellular pathways associated with disease processes. For example, it has shown promise as an acetylcholinesterase inhibitor, which is relevant in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrrolidinone ring and substitution patterns on the phenyl groups significantly affect biological activity. For instance, variations in substituents can enhance or diminish the inhibitory effects on target enzymes or cancer cell proliferation .
Case Studies
Recent studies have focused on synthesizing and evaluating a series of compounds related to this compound. These investigations typically involve:
- Synthesis via multi-step organic reactions.
- Biological evaluation using MTT assays to assess cell viability.
- Docking studies to predict interactions with target proteins.
Example Study : A study reported that derivatives with specific substitutions exhibited strong inhibitory activity against urease, with IC50 values ranging from 0.63 µM to 6.28 µM compared to a reference standard .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, and how can purity be optimized?
- Methodology : Multi-step synthesis is typically employed, starting with cyclization of pyrrolidinone precursors (e.g., via acid/base-catalyzed cyclization of γ-lactam intermediates). The urea linkage is formed by reacting a pyrrolidin-3-amine derivative with 4-methoxyphenyl isocyanate under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediate quality .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodology : Use H/C NMR to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and urea NH signals (δ ~6.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode). FT-IR identifies carbonyl stretches (C=O at ~1700 cm) and urea N-H bends (~1600 cm). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation via HPLC-UV at intervals. Monitor hydrolytic susceptibility by incubating in buffers (pH 1–9) and quantifying decomposition products. Use DSC/TGA to determine thermal stability (>200°C typical for urea derivatives) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with fluorophenyl or altering methoxy positioning). Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Compare IC values and correlate with steric/electronic properties via molecular docking (AutoDock Vina) and QSAR modeling .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?
- Methodology : Perform liver microsome assays (human/rat) to measure metabolic half-life () and intrinsic clearance. Use Caco-2 cell monolayers to assess permeability (P >1 × 10 cm/s suggests oral bioavailability). For in vivo PK, administer IV/PO doses in rodent models and quantify plasma levels via LC-MS/MS. Calculate AUC, , and using non-compartmental analysis .
Q. What experimental designs are optimal for resolving contradictory data in receptor binding studies?
- Methodology : Employ orthogonal assays (e.g., SPR for binding kinetics and TR-FRET for functional activity). Validate receptor specificity via competitive binding with known antagonists (e.g., 10 μM reference compound). Replicate experiments across multiple cell lines (HEK293, CHO) to exclude cell-type biases. Use statistical tools (e.g., two-way ANOVA) to assess significance of outliers .
Key Methodological Notes
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to improve yield .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to solvent-only baselines .
- Computational Modeling : Use Gaussian 16 for DFT calculations to predict electronic properties influencing reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
